molecular formula C6H14N2O2S B1443443 Piperidin-2-ylmethanesulfonamide CAS No. 1248110-90-8

Piperidin-2-ylmethanesulfonamide

Cat. No. B1443443
M. Wt: 178.26 g/mol
InChI Key: AZBJBRUOCKUSCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex has been developed . A practical continuous flow reaction of readily accessible N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities within minutes .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of Piperidin-2-ylmethanesulfonamide is based on this piperidine ring .


Chemical Reactions Analysis

Piperidine derivatives are formed through intra- and intermolecular reactions . The mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .


Physical And Chemical Properties Analysis

Piperidin-2-ylmethanesulfonamide is a synthetic compound with the molecular formula C6H14N2O2S and a molecular weight of 178.26 g/mol. Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .

Scientific Research Applications

Synthesis of N-Heterocycles

Chiral sulfinamides, such as tert-butanesulfinamide, have been extensively utilized in the stereoselective synthesis of amines and their derivatives, offering general access to a diverse range of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are significant due to their presence in many natural products and therapeutically relevant compounds. The methodology allows for the asymmetric synthesis of N-heterocycles via sulfinimines, covering developments from 2010–2020 (Philip et al., 2020).

Development of Polyheterocyclic Compounds

The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide have been explored, including the development of sequential Nicholas and Pauson-Khand reactions. These efforts have led to the production of unique polyheterocyclic compounds and the advancement of 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) as a multifunctional click cycloalkyne agent. This research supports the discovery of sulfonamide or sultam-based functional molecules and pharmaceuticals, highlighting the versatility of aminobenzenesulfonamide derivatives in both organic syntheses and the pharmaceutical industry (Kaneda, 2020).

Piperidine Alkaloids in Medicinal Applications

The piperidine group of alkaloids, initially identified from the genus Piper, has been found to have considerable medicinal importance. Piperidine alkaloids from Pinus and related genera have been used in traditional medicine to treat a variety of diseases. These compounds, due to their structural versatility, have been the focus of drug research, leading to new therapeutic profiles. This review underscores the clinical applications and ongoing efforts to demystify the therapeutic potential of piperidine alkaloids (Singh et al., 2021).

Safety And Hazards

While specific safety data for Piperidin-2-ylmethanesulfonamide is not available, it’s important to handle all chemicals with care. For example, 1-(2-Hydroxyethyl)piperidine, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This highlights the importance of the piperidine nucleus in the field of drug discovery .

properties

IUPAC Name

piperidin-2-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c7-11(9,10)5-6-3-1-2-4-8-6/h6,8H,1-5H2,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBJBRUOCKUSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidin-2-ylmethanesulfonamide

CAS RN

1248110-90-8
Record name piperidin-2-ylmethanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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